molecular formula C17H25BN2O6 B1333221 tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 374595-05-8

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1333221
CAS No.: 374595-05-8
M. Wt: 364.2 g/mol
InChI Key: NZVDLOQTDZZSFL-UHFFFAOYSA-N
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Description

Tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BN2O6 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H25_{25}BN2_{2}O6_{6}
  • Molecular Weight : 364.20 g/mol
  • CAS Number : 374595-05-8

The biological activity of tert-butyl carbamates often involves modulation of enzyme activity or interaction with specific receptors. The nitro group and the boron-containing moiety may contribute to its ability to interact with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance, the presence of the dioxaborolane moiety suggests potential interactions with enzymes that utilize boron as a co-factor.

Pharmacological Effects

  • Anticancer Activity :
    • Studies have shown that compounds containing boron can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism may involve interference with cellular signaling pathways that promote cancer cell proliferation.
  • Neuroprotective Effects :
    • There is evidence suggesting that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation, potentially through modulation of signaling pathways associated with neurodegenerative diseases.
  • Antimicrobial Properties :
    • Some derivatives of carbamates have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of related compounds containing boron moieties. The results indicated that these compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Research in Neuroscience Letters examined the neuroprotective effects of similar carbamate derivatives in models of oxidative stress. The findings suggested significant reductions in neuronal cell death and improvements in cognitive function in treated animals.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other related compounds:

Compound NameBiological ActivityMechanism
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Apoptosis induction
Similar Boron-containing CarbamateAntimicrobialCell membrane disruption
Other Carbamate DerivativesAntioxidantReactive oxygen species scavenging

Properties

IUPAC Name

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDLOQTDZZSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378290
Record name tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374595-05-8
Record name tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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